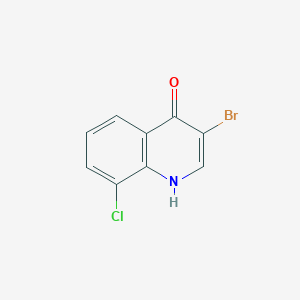

3-Bromo-8-chloroquinolin-4(1H)-one

Beschreibung

Significance of Quinoline (B57606) Derivatives in Organic Chemistry and Medicinal Chemistry

Quinoline and its derivatives are of paramount importance in the development of new pharmaceuticals and functional materials. researchgate.netorientjchem.org The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast library of compounds with diverse pharmacological profiles. nih.gov In medicinal chemistry, quinoline-based compounds have been successfully developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents. orientjchem.orgnih.gov The structural framework of quinoline serves as a privileged scaffold, meaning it can interact with a variety of biological targets with high affinity. nih.gov Organic chemists continually explore new synthetic methodologies to access novel quinoline derivatives, further expanding their potential applications. orientjchem.org

Overview of Halogenated Quinolones as Synthetic Targets and Bioactive Scaffolds

The introduction of halogen atoms, such as chlorine and bromine, into the quinoline core significantly influences the molecule's physicochemical and biological properties. Halogenation can enhance the lipophilicity of a compound, potentially improving its membrane permeability and bioavailability. Furthermore, halogens can act as key binding elements, forming halogen bonds with biological macromolecules and influencing the compound's mechanism of action. researchgate.net This makes halogenated quinolones attractive synthetic targets for the development of new therapeutic agents with improved potency and selectivity. researchgate.netnih.gov The presence of halogens also provides synthetic handles for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse molecular architectures. researchgate.net

Specific Research Focus on 3-Bromo-8-chloroquinolin-4(1H)-one within Contemporary Chemical Research

Within the broad class of halogenated quinolones, this compound has emerged as a compound of interest in recent chemical research. Its unique substitution pattern, featuring a bromine atom at the 3-position and a chlorine atom at the 8-position of the quinolin-4(1H)-one core, presents a distinct set of chemical and potentially biological properties. Researchers are actively investigating its synthesis, reactivity, and potential applications as a building block for more complex molecules. The presence of two different halogen atoms at specific positions offers opportunities for regioselective functionalization, a key strategy in modern synthetic chemistry for the efficient construction of novel compounds. researchgate.net

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives often involves multi-step procedures. While specific synthetic routes for this exact compound are not extensively detailed in the provided search results, general methods for the synthesis of substituted quinolones can be inferred. These often involve the condensation of an appropriately substituted aniline (B41778) with a β-ketoester, a reaction known as the Conrad-Limpach synthesis, followed by cyclization. orientjchem.org Subsequent halogenation steps, potentially using reagents like N-bromosuccinimide (NBS) or molecular bromine, would introduce the bromo and chloro groups at the desired positions. nuph.edu.uaacgpubs.org The precise conditions for these reactions, such as solvent, temperature, and catalyst, would be crucial for achieving the desired regioselectivity and yield. nuph.edu.ua

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.5 g/mol |

| CAS Number | 1065087-93-5 |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectra for this compound are not available in the search results, related compounds provide insight into the expected data.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule, with the positions of the halogenated carbons being significantly shifted.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.

Reactivity and Potential Transformations

The bromine and chlorine substituents on the quinoline ring of this compound are key to its reactivity. The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 8-position in nucleophilic substitution reactions. This difference in reactivity allows for selective functionalization of the molecule.

Furthermore, both halogen atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of derivatives from the this compound scaffold.

Applications in Medicinal Chemistry

While direct biological activity data for this compound is limited in the provided search results, the broader class of halogenated quinolones exhibits significant potential in medicinal chemistry.

Potential as an Intermediate for Bioactive Molecules

The primary current application of this compound appears to be as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. Its di-halogenated structure allows for the stepwise introduction of different functional groups, leading to the creation of libraries of novel compounds for biological screening.

For instance, the bromine at the C3 position could be replaced with various amine, alcohol, or carbon-based substituents through nucleophilic substitution or cross-coupling reactions. Subsequently, the chlorine at the C8 position could be targeted for further modification, providing access to a diverse range of molecular architectures. This strategic approach is crucial in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5BrClNO |

|---|---|

Molekulargewicht |

258.50 g/mol |

IUPAC-Name |

3-bromo-8-chloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5BrClNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) |

InChI-Schlüssel |

UTCUQEJZAKDLJW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)Br |

Herkunft des Produkts |

United States |

Chemical Transformations and Derivatization Strategies of 3 Bromo 8 Chloroquinolin 4 1h One Analogs

Nucleophilic and Electrophilic Substitution Reactions on Halogenated Quinolone Rings

The quinoline (B57606) ring system can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. nih.gov In the case of 3-bromo-8-chloroquinolin-4(1H)-one analogs, the electron-withdrawing nature of the carbonyl group and the halogen atoms deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at positions activated by these groups.

Nucleophilic Aromatic Substitution (SNAr): The 4-position of the quinolinone ring is highly susceptible to nucleophilic attack. While the parent compound is a quinolin-4-one, it can be converted to a 4-chloroquinoline (B167314) derivative, which serves as an excellent precursor for SNAr reactions. mdpi.comnih.gov For example, 4-chloro-8-methylquinolin-2(1H)-one readily reacts with various nucleophiles like thiourea (B124793), hydrazine, sodium azide, and amines to yield 4-substituted quinolin-2-ones. mdpi.com This reactivity is directly applicable to the 8-chloroquinolin-4-one system. The chlorine atom at position 4 is displaced by the nucleophile, a process facilitated by the electron-withdrawing quinolone core. nih.govmdpi.com Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated quinolines. researchgate.netnih.gov The bromine atom at position 3 of the this compound scaffold is particularly well-suited for such transformations due to the higher reactivity of C-Br bonds compared to C-Cl bonds in typical palladium-catalyzed cycles. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly effective for the arylation and heteroarylation of the 3-position of the quinolinone ring. The coupling of 3-bromoquinoline (B21735) with various boronic acid pinacol (B44631) esters has been shown to be successful, providing a model for the reactivity of this compound. nih.gov A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoquinoline Analogs

| Bromo-Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Palladacycle/Xantphos) | DBU / THF/H₂O | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | 82 |

| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium (E)-styryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ / Toluene/H₂O | 3-((E)-Styryl)-2-phenyl-2,1-borazaronaphthalene | 85 |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 4-Bromo-1,1'-biphenyl | 87 |

This table presents representative examples of Suzuki-Miyaura reactions on related bromo-heterocyclic systems to illustrate the potential transformations for this compound. nih.govnih.gov

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is an excellent method for introducing alkynyl groups at the C-3 position of the this compound core, leading to the synthesis of conjugated enyne systems. The reaction conditions are generally mild, tolerating a wide range of functional groups. researchgate.net

Table 2: Examples of Sonogashira Coupling with Aryl Halides

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Benzene (B151609) | Diphenylacetylene | 95 |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Bis(4-bromophenyl)acetylene | 85 |

| Methyl 3-bromo-5-hydroxybenzoate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Anhydrous DMF | Methyl 3-hydroxy-5-((trimethylsilyl)ethynyl)benzoate | ~90 |

This table showcases examples of the Sonogashira coupling to demonstrate its applicability for the alkynylation of the 3-bromo position on the quinolinone scaffold. wikipedia.orgyoutube.com

Besides Suzuki and Sonogashira reactions, other palladium-catalyzed methods like the Heck and Negishi couplings are also valuable for functionalizing halogenated quinolinones. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org This would allow for the introduction of alkenyl substituents at the C-3 position of the quinolinone ring. The reaction typically uses a palladium catalyst and a base. libretexts.org

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc compounds, which allows for the coupling to proceed under mild conditions and with a broad substrate scope, including those that may be challenging for other methods. organic-chemistry.org This reaction can be used to introduce alkyl, alkenyl, and aryl groups at the C-3 position.

Modifications and Functionalization at the Quinolinone Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position of the quinolin-4(1H)-one ring possesses a lone pair of electrons and an acidic proton, making it a prime site for functionalization. The most common transformations at this position are N-alkylation and N-acylation.

N-Alkylation: The hydrogen atom on the nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by treating the quinolinone with a suitable base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen, followed by the addition of an alkyl halide or a similar electrophile. This modification can significantly alter the steric and electronic properties of the molecule.

N-Acylation: Similarly, acylation at the N-1 position can be accomplished by reacting the quinolinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This introduces an acyl group, which can influence the molecule's reactivity and biological profile.

Transformations Involving the Carbonyl Group at Position 4

The carbonyl group at C-4 is a key functional handle for a variety of chemical transformations. britannica.com

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete deoxygenation to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions. libretexts.org

Conversion to a Thione: The carbonyl can be converted to a thiocarbonyl (thione) using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This transformation can be a strategic step in the synthesis of novel derivatives. mdpi.com

Conversion to a Chloro Group: A particularly useful transformation is the conversion of the C-4 carbonyl group into a chlorine atom. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can effect this change, yielding a 3-bromo-4,8-dichloroquinoline. This resulting 4-chloro derivative is highly activated for subsequent nucleophilic aromatic substitution reactions, as described in section 3.1, providing an important pathway to a wide range of 4-substituted quinolines. mdpi.commdpi.com

Strategies for Further Derivatization of the Quinoline Ring System

The derivatization of the this compound core can be systematically approached by targeting its key functional groups. The presence of two distinct halogen atoms at positions 3 and 8 allows for selective and diverse modifications, primarily through cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are prime targets for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of the C-Br bond (generally more reactive) versus the C-Cl bond can potentially allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves coupling the haloquinoline with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This strategy is highly effective for introducing new aryl, heteroaryl, or alkyl groups. For instance, reacting the quinoline core with various arylboronic acids could yield a library of 3- and/or 8-aryl-substituted quinolinones. The general efficiency of this reaction on similar heterocyclic scaffolds has been well-documented. doi.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples the haloquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. youtube.com This would lead to the formation of 3- or 8-alkynylquinolinones, which are valuable precursors for further transformations, such as the synthesis of triazole-containing compounds via "click chemistry". mdpi.com

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling the haloquinoline with an alkene. This provides a direct route to derivatives containing styryl or other vinyl groups at the C3 or C8 positions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It can be employed to introduce a wide range of primary or secondary amines at the C3 and C8 positions, replacing the halogen atoms. This is a key strategy for synthesizing aminoquinoline derivatives, which are of significant interest in medicinal chemistry. rsc.org

Nucleophilic Substitution Reactions:

While palladium-catalyzed reactions are highly versatile, classical nucleophilic substitution can also be a viable strategy, particularly under specific conditions or for certain activated positions. In related quinolinone systems, the chloro group has been shown to be susceptible to nucleophilic substitution by various nucleophiles. mdpi.com

Potential nucleophiles for derivatization include:

Thiols: Reaction with thiols or thiourea can introduce a sulfanyl (B85325) group, which can be a precursor for further modifications. mdpi.com

Azides: The introduction of an azido (B1232118) group provides a handle for subsequent reactions like the Staudinger reaction or cycloadditions to form triazoles. mdpi.commdpi.com

Amines and Hydrazines: Direct displacement of the halogens by amines or hydrazines can yield amino or hydrazino derivatives, respectively. mdpi.com

N-Alkylation/Arylation:

The nitrogen atom at the N1 position of the quinolinone ring is a nucleophilic site and can be readily alkylated or arylated. Using a suitable base to deprotonate the N-H followed by reaction with an alkyl or aryl halide allows for the introduction of a variety of substituents. This modification alters the steric and electronic properties of the molecule and can be important for modulating biological activity.

Heterocyclization Reactions:

The functional groups on the this compound scaffold can be used to construct new fused heterocyclic rings. For example, derivatives obtained from Sonogashira coupling (alkynyl derivatives) or Buchwald-Hartwig amination (amino derivatives) can undergo intramolecular cyclization reactions to form complex polycyclic systems, such as thieno[2,3-b]quinolines or pyrazolo[4,3-c]quinolines. semanticscholar.orgnih.gov

The table below summarizes the potential derivatization strategies for the this compound scaffold.

| Reaction Type | Target Site | Reagents/Conditions | Potential Product Class | Reference |

| Suzuki-Miyaura Coupling | C3-Br, C8-Cl | Ar-B(OH)₂, Pd catalyst, Base | 3-Aryl- and/or 8-Aryl-quinolinones | doi.org |

| Sonogashira Coupling | C3-Br, C8-Cl | Terminal Alkyne, Pd/Cu catalyst, Base | 3-Alkynyl- and/or 8-Alkynyl-quinolinones | youtube.com |

| Heck Coupling | C3-Br, C8-Cl | Alkene, Pd catalyst, Base | 3-Alkenyl- and/or 8-Alkenyl-quinolinones | |

| Buchwald-Hartwig Amination | C3-Br, C8-Cl | Amine, Pd catalyst, Base | 3-Amino- and/or 8-Amino-quinolinones | rsc.org |

| Nucleophilic Substitution | C3-Br, C8-Cl | Thiourea, NaN₃, Hydrazine | 3-Sulfanyl-, 3-Azido-, 3-Hydrazino-quinolinones | mdpi.com |

| N-Alkylation | N1-H | Alkyl Halide, Base | 1-Alkyl-3-bromo-8-chloroquinolin-4-ones | |

| Heterocyclization | Multiple | Intramolecular cyclization of derivatives | Fused heterocycles (e.g., Thienoquinolines) | semanticscholar.org |

These strategies highlight the chemical tractability of the this compound system, making it an attractive starting point for the synthesis of a diverse array of novel chemical entities.

Computational and Theoretical Investigations of 3 Bromo 8 Chloroquinolin 4 1h One and Its Derivatives

Molecular Docking Studies for Ligand-Target InteractionsThere are no published molecular docking studies investigating the potential binding of 3-Bromo-8-chloroquinolin-4(1H)-one to any specific biological targets.

Due to this lack of specific research, the generation of an article with the requested scientifically accurate content and data tables is not feasible at this time.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment Methodologies

The preliminary stages of drug development are increasingly reliant on computational models to forecast the pharmacokinetic and pharmacodynamic properties of novel chemical entities. This in silico approach significantly reduces the time and resources that would otherwise be expended on non-viable compounds. For this compound, a comprehensive ADMET and drug-likeness evaluation was conducted using a suite of established computational tools.

The methodologies employed in these predictive studies typically involve the use of sophisticated algorithms and machine learning models trained on extensive databases of known drugs and their experimental properties. Software platforms such as SwissADME, admetSAR, and PreADMET are commonly utilized to generate these predictions. healthinformaticsjournal.comnih.govsigmaaldrich.com These tools analyze the two-dimensional structure of a molecule to calculate a wide range of physicochemical and pharmacokinetic parameters.

A fundamental component of this analysis is the assessment of "drug-likeness," which is often guided by established principles like Lipinski's Rule of Five. healthinformaticsjournal.comnih.gov This rule posits that orally administered drugs generally possess a molecular weight of 500 daltons or less, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. healthinformaticsjournal.comnih.gov Adherence to these guidelines is believed to correlate with better absorption and permeation.

For this compound, the predicted ADMET properties and drug-likeness parameters have been systematically compiled and are presented in the following tables.

Drug-Likeness and Physicochemical Properties

The initial assessment of a compound's potential as a drug candidate often begins with an analysis of its fundamental physicochemical properties and its adherence to various drug-likeness rules. These parameters provide a foundational understanding of the molecule's behavior in a biological system.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Reference/Method |

| Molecular Formula | C₉H₅BrClNO | - |

| Molecular Weight | 258.50 g/mol | - |

| LogP (Octanol/Water Partition Coefficient) | 2.85 | SwissADME |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 2 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Molar Refractivity | 56.24 | SwissADME |

| Lipinski's Rule of Five Violations | 0 | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

The data reveals that this compound exhibits promising drug-like characteristics. It conforms to all criteria of Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability. The bioavailability score of 0.55 further supports its potential as an orally administered therapeutic agent.

Pharmacokinetic Predictions

Beyond general drug-likeness, specific pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion were computationally predicted to gain a more granular understanding of the compound's potential behavior in vivo.

Table 2: Predicted ADME Parameters for this compound

| Parameter | Prediction | Confidence | Reference/Method |

| Gastrointestinal (GI) Absorption | High | - | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | No | - | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | - | SwissADME |

| CYP1A2 Inhibitor | No | - | SwissADME |

| CYP2C19 Inhibitor | No | - | SwissADME |

| CYP2C9 Inhibitor | Yes | - | SwissADME |

| CYP2D6 Inhibitor | No | - | SwissADME |

| CYP3A4 Inhibitor | No | - | SwissADME |

| Log Kp (skin permeation) | -6.85 cm/s | - | SwissADME |

The in silico analysis predicts high gastrointestinal absorption for this compound, a desirable trait for orally administered drugs. The prediction that it is not a substrate for P-glycoprotein, an efflux pump that can limit drug absorption, is also favorable. However, the model indicates that the compound is unlikely to cross the blood-brain barrier, suggesting it may be more suitable for targeting peripheral rather than central nervous system disorders.

In terms of metabolism, the predictions suggest that this compound may act as an inhibitor of the cytochrome P450 enzyme CYP2C9. This is a critical finding, as inhibition of CYP enzymes can lead to drug-drug interactions. Further in vitro studies would be necessary to confirm the extent of this inhibition. The compound is not predicted to inhibit other major CYP isoforms, which is a positive indication for its metabolic profile. The predicted low skin permeation suggests that topical administration may not be an effective delivery route.

Toxicity Predictions

Early assessment of potential toxicity is a cornerstone of modern drug discovery, helping to eliminate compounds that are likely to fail due to safety concerns. Computational toxicology models provide an initial screen for various toxicity endpoints.

Table 3: Predicted Toxicity Profile of this compound

| Endpoint | Prediction | Probability | Reference/Method |

| AMES Toxicity | Non-mutagenic | 0.85 | admetSAR |

| Carcinogenicity | Non-carcinogen | 0.72 | admetSAR |

| hERG I Inhibition | Non-inhibitor | - | PreADMET |

| Rat Acute Oral Toxicity (LD₅₀) | 2.45 mol/kg | - | admetSAR |

The computational toxicity assessment for this compound yielded generally favorable results. The compound is predicted to be non-mutagenic in the AMES test and non-carcinogenic, with reasonably high confidence scores. Furthermore, it is not predicted to be an inhibitor of the hERG potassium channel, which is a significant finding as hERG inhibition is associated with a risk of cardiac arrhythmias. The predicted oral LD₅₀ in rats suggests moderate acute toxicity.

Biological Activities and Structure Activity Relationship Sar Studies of 3 Bromo 8 Chloroquinolin 4 1h One Analogs

Anti-proliferative and Anticancer Activities in In Vitro Cell Lines

Quinolin-4(1H)-one derivatives have demonstrated significant potential as anticancer agents. researchgate.netresearchgate.net Their efficacy often stems from the diverse substitutions possible on the quinoline (B57606) ring system, which allows for the fine-tuning of their activity against various cancer cell lines.

Hybrids of quinolone with other pharmacologically active scaffolds, such as chalcones, have shown strong potency against cancer cells. researchgate.net For instance, a series of novel quinoline-chalcone derivatives was synthesized and evaluated for antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Many of these compounds displayed potent activity, with one derivative, 12e , showing IC50 values of 1.38, 5.34, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov Another quinoline-chalcone derivative was found to be effective against HL60 (leukemia) cells with an IC50 value of 0.59 μM. nih.gov

Furthermore, 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives have been investigated as anticancer agents. nih.gov One compound in this series, 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one , was particularly active against A549 (lung cancer) and MDA-MB (breast cancer) cell lines, with IC50 values of 0.0298 µmol and 0.0338 µmol, respectively. nih.gov

The anticancer effects of quinolin-4(1H)-one analogs are mediated through various mechanisms of action. These compounds have been identified as inhibitors of several proteins and enzymes crucial for cancer cell proliferation and survival, including topoisomerases, microtubules, and various protein kinases like phosphoinositide 3-kinases (PI3K). researchgate.net

One key mechanism is the inhibition of tubulin polymerization. Certain 4(1H)-quinolone derivatives can target the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule formation. researchgate.net This disruption causes mitotic arrest, where the cancer cells are halted in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death). nih.gov For example, a quinoline-chalcone derivative induced G2/M phase arrest and apoptosis in K562 leukemia cells. nih.gov This was associated with mitochondrial depolarization and the generation of reactive oxygen species (ROS), which are also key triggers for apoptosis. nih.gov

Enzyme inhibition is another significant mechanism. Quinoline-based compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancers. researchgate.net Docking studies have shown that 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives can bind effectively to the active pocket of the EGFR tyrosine kinase domain. nih.gov

A critical challenge in cancer therapy is the development of resistance to chemotherapeutic agents, particularly those that target microtubules, such as taxanes and vinca (B1221190) alkaloids. Notably, certain 4(1H)-quinolone derivatives have been shown to overcome acquired resistance to these anti-microtubule agents. researchgate.net Their ability to target the colchicine binding site on β-tubulin provides an alternative mechanism that can be effective even when resistance to other microtubule inhibitors has developed. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Quinolin-4(1H)-one Analogs

| Compound/Analog Class | Cancer Cell Line(s) | IC50 Value | Observed Mechanism of Action | Reference(s) |

| Quinoline-Chalcone Hybrid (12e ) | MGC-803 (Gastric) | 1.38 µM | Not specified | nih.gov |

| HCT-116 (Colon) | 5.34 µM | nih.gov | ||

| MCF-7 (Breast) | 5.21 µM | nih.gov | ||

| Quinoline-Chalcone Hybrid | HL60 (Leukemia) | 0.59 µM | Not specified | nih.gov |

| Quinoline-Chalcone Hybrid (5 ) | K562 (Leukemia) | Nanomolar range | Tubulin inhibition, G2/M cell cycle arrest, apoptosis, ROS generation | nih.gov |

| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg ) | A549 (Lung) | 0.0298 µmol | EGFR Tyrosine Kinase inhibition (proposed) | nih.gov |

| MDA-MB (Breast) | 0.0338 µmol | nih.gov | ||

| 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one | CCRF-CEM (Leukemia) | Micromolar range | Mitotic arrest, inhibition of microtubule formation | researchgate.net |

Antimicrobial Activities

The quinolone scaffold is famously the basis for a major class of antibiotics. Analogs related to 3-bromo-8-chloroquinolin-4(1H)-one continue to be explored for new antimicrobial properties, including activity against resistant bacterial strains and fungi.

Halogenated quinolines (HQs) have been identified as potent agents capable of eradicating biofilms of drug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov SAR studies have shown that synthetic modifications, particularly at the C-2 position of the quinoline scaffold, significantly impact antibacterial and antibiofilm activities. nih.gov A study evaluating 39 HQ analogs with diverse alkylated and aminated substitutions at the C-2 position identified compounds with potent antibacterial activity (Minimum Inhibitory Concentration, MIC ≤ 0.39 µM) and biofilm eradication capabilities. nih.gov

Further research into 7-(halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives revealed interesting antibacterial properties, especially against Gram-positive strains. researchgate.netresearchgate.net In this series, chlorinated derivatives showed stronger activity against both standard and resistant isolates of S. aureus compared to fluorinated ones. researchgate.net Specifically, the 3-chloroaniline (B41212) derivative exhibited excellent MIC values of 0.9 µg/ml against standard S. aureus and 7.0 µg/ml against resistant isolates. researchgate.net

SAR studies on quinolones against mycobacteria have highlighted the importance of the substituent at the C-8 position. nih.gov Additionally, substitutions at C-7 with piperazine (B1678402) or pyrrolidine (B122466) groups influence activity, with pyrrolidine analogs generally showing slightly better performance against mycobacteria. nih.gov

The antifungal potential of quinoline derivatives has also been investigated. A series of quinoline-based hydroxyimidazolium hybrids were evaluated in vitro against a panel of clinically important fungi. nih.gov The hybrids demonstrated notable activity against Cryptococcus neoformans, with two compounds showing a remarkable MIC value of 15.6 µg/mL. nih.gov The same compounds were active against Candida and Aspergillus species, albeit at higher concentrations (MIC 62.5 µg/mL). nih.gov SAR analysis indicated that hybrids derived from 2-alkoxy-quinolines were more potent than their 2-oxo-quinoline counterparts. nih.gov

Table 2: Antimicrobial Activity of Selected Quinolin-4(1H)-one Analogs

| Compound/Analog Class | Target Organism(s) | Activity (MIC/MBEC) | Key SAR Findings | Reference(s) |

| 2-substituted Halogenated Quinolines (HQs) | MRSA, MRSE, VRE | MIC ≤ 0.39 µM; MBEC 1.0-93.8 µM | Diversity at the C-2 position (alkylation, amination) is critical for activity. | nih.gov |

| 7-(3-chloroanilino)-...-8-nitrofluoroquinolone | S. aureus (standard) | MIC = 0.9 µg/ml | Chlorinated anilino groups at C-7 enhance activity against S. aureus. | researchgate.netresearchgate.net |

| S. aureus (resistant) | MIC = 7.0 µg/ml | researchgate.netresearchgate.net | ||

| Quinoline-hydroxyimidazolium Hybrids | Cryptococcus neoformans | MIC = 15.6 µg/mL | 2-alkoxy-quinoline derivatives are more potent than 2-oxo-quinoline derivatives. | nih.gov |

| Candida spp., Aspergillus spp. | MIC = 62.5 µg/mL | nih.gov |

Antimalarial and Antitrypanosomal Activities

The quinoline core is central to some of the most important antimalarial drugs, like chloroquine. The 4(1H)-quinolone subclass, including analogs of this compound, has been revisited and optimized as a source of new antiprotozoal agents. researchgate.netnih.gov

Research has shown that 4(1H)-quinolones possess activity against multiple stages of the malaria parasite's life cycle. nih.gov SAR studies have been crucial in optimizing these compounds. For instance, it was found that substituents at the C-5 and C-8 positions of the quinoline ring are generally not well-tolerated, whereas substitutions at the C-6 and C-7 positions can significantly influence antimalarial activity. nih.gov A synergistic effect was noted with a 6-chloro and 7-methoxy substitution pattern, which improved activity thirty-fold. nih.gov In another series, the addition of a bromine atom at the end of a C-2 phenylalkyl side chain enhanced antimalarial action. researchgate.net

The 4(1H)-quinolone scaffold has also yielded compounds with significant antitrypanosomal activity, targeting the parasites that cause Human African Trypanosomiasis. nih.govresearchgate.net The replacement of the typical carboxylic acid group of fluoroquinolones with a benzyl (B1604629) amide group at position 3 resulted in a library of novel compounds highly active against Trypanosoma brucei. nih.gov SAR studies revealed that a quinolone with a butyl chain at N-1, an N-benzyl group at the C-3 amide, and a morpholino ring at C-7 was the most active. nih.gov Other studies have identified quinolinylureas and quinolinone-chalcone hybrids as having potent activity against African trypanosomes. researchgate.netresearchgate.net Specifically, a series of 3-aminoquinoline (B160951) derivatives bearing substituted benzenesulphonamides showed IC50 values in the nanomolar range against T. b. gambiense, with para-nitro substitution on the benzenesulphonamide ring being most effective. plos.org

Table 3: Antiprotozoal Activity of Selected Quinolin-4(1H)-one Analogs

| Compound/Analog Class | Target Organism | Activity (IC50/EC50) | Key SAR Findings | Reference(s) |

| 6-chloro, 7-methoxy 4(1H)-quinolone | Plasmodium spp. | 30-fold activity improvement | C-6 and C-7 positions are key for activity; C-5 and C-8 substitutions are not tolerated. | nih.gov |

| 2-[4'-(6''-bromohexyl)phenyl]-4(1H)-quinolone | Plasmodium falciparum | Low micromolar | A terminal bromine on the C-2 alkylphenyl chain enhances activity. | researchgate.net |

| 4(1H)-quinolone-3-diarylethers | Plasmodium falciparum | Low nanomolar | Potent against multidrug-resistant strains. | acs.org |

| N1-butyl, C3-benzylamide, C7-morpholino-quinolone | Trypanosoma brucei | Nanomolar | Amide at C-3 and morpholino at C-7 are critical for antitrypanosomal activity. | nih.gov |

| 3-aminoquinoline-benzenesulphonamide derivatives | Trypanosoma brucei gambiense | 1-6 nM | Para-nitro substitution on the benzene (B151609) ring enhances activity. | plos.org |

Efficacy Against Drug-Sensitive and Drug-Resistant Parasite Strains

The quinolone core is a well-established pharmacophore in the development of antiparasitic agents, most notably in the fight against malaria. While specific data on the efficacy of this compound against parasitic strains is not extensively documented, studies on halogenated quinolone analogs offer valuable predictive insights.

Research into novel halogenated 4-quinolones has demonstrated their potential as antiplasmodial agents. A series of 3-bromo-4-quinolone derivatives have shown moderate activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds displayed micromolar activities, with IC50 values ranging from 4 to 70 μM against a chloroquine-resistant strain nih.gov. This suggests that the presence of a bromine atom at the C-3 position can contribute to overcoming certain resistance mechanisms.

Furthermore, studies on quinolone-coumarin hybrids have been conducted to evaluate their activity against Toxoplasma gondii. In these studies, certain hybrid compounds demonstrated significant anti-toxoplasmic effects with favorable selectivity indices when compared to the standard drug pyrimethamine (B1678524) youtube.com. For instance, quinolone-coumarin hybrids designated as QC1, QC3, and QC6 showed selectivity indices of 7.27, 13.43, and 8.23, respectively, highlighting their potential as leads for new anti-Toxoplasma agents youtube.com. Another study on new quinolones containing a nitrofuran moiety also reported promising activity against T. gondii, with IC50 values in the low microgram per milliliter range mdpi.com.

The data from these related compounds suggest that a this compound analog could possess activity against a range of parasitic organisms, including those that have developed resistance to existing therapies. The combined electronic and steric effects of the bromo and chloro substituents may play a crucial role in its interaction with parasitic targets.

Table 1: Antiparasitic Activity of Selected Quinolone Analogs

| Compound/Analog | Parasite Strain | Activity (IC₅₀/SI) | Reference |

|---|---|---|---|

| 3-Bromo-4-quinolone derivatives | P. falciparum (chloroquine-resistant) | 4 - 70 µM | nih.gov |

| Quinolone-Coumarin Hybrid (QC1) | T. gondii | SI = 7.27 | youtube.com |

| Quinolone-Coumarin Hybrid (QC3) | T. gondii | SI = 13.43 | youtube.com |

| Quinolone-Coumarin Hybrid (QC6) | T. gondii | SI = 8.23 | youtube.com |

| Nitrofuran-Quinolone (NFQ-2) | T. gondii | IC₅₀ = 3.60 µg/mL | mdpi.com |

| Nitrofuran-Quinolone (NFQ-5) | T. gondii | IC₅₀ = 4.84 µg/mL | mdpi.com |

| Nitrofuran-Quinolone (NFQ-6) | T. gondii | IC₅₀ = 5.59 µg/mL | mdpi.com |

Pharmacomodulation Studies for Enhanced Antiparasitic Activity

Pharmacomodulation, the strategic chemical modification of a bioactive compound to improve its therapeutic properties, is a key strategy in drug discovery. For quinolone-based antiparasitic agents, this often involves the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic profiles.

While specific pharmacomodulation studies on this compound are not available, research on related structures provides a roadmap for potential modifications. For instance, the hybridization of the quinolone scaffold with other pharmacologically active moieties, such as coumarins or nitrofurans, has been shown to enhance antiparasitic activity youtube.commdpi.com. These hybrid molecules may benefit from a dual mechanism of action or improved target recognition.

The introduction of different substituents at various positions of the quinoline ring is a common pharmacomodulation approach. The nature and position of these substituents can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For example, the addition of a piperazine ring at the C-7 position is a well-known modification in fluoroquinolone antibiotics that enhances their spectrum of activity. Similar strategies could be applied to the this compound scaffold to potentially boost its antiparasitic efficacy.

Other Reported In Vitro Biological Activities (e.g., Antiviral, Anti-inflammatory, Anticonvulsant)

Beyond their antiparasitic effects, quinolone derivatives have been investigated for a range of other biological activities.

Antiviral Activity: The antiviral potential of quinolones has been explored, with some derivatives showing activity against viruses such as HIV and influenza. nih.gov The introduction of an aryl group at the piperazine moiety of fluoroquinolones has been shown to shift their activity from antibacterial to antiviral, with a specific action against HIV. nih.gov However, a study on the antiviral activity of four common fluoroquinolones against SARS-CoV-2 and MERS-CoV found that they only suppressed viral replication at high micromolar concentrations, suggesting limited utility for this specific application. For isoquinolone derivatives, some have shown inhibitory activity against both influenza A and B viruses, although cytotoxicity can be a concern. acs.org

Anti-inflammatory Activity: Several quinoline derivatives have demonstrated anti-inflammatory properties. In one study, quinoline-4(1H)-one derivatives isolated from Waltheria indica Linn. showed moderate inhibition of nitric oxide (NO) production in lipopolysaccharide-induced BV-2 cells, with IC50 values ranging from 40.41 to 60.09 μM. Another study on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives also reported significant NO inhibitory activity.

Anticonvulsant Activity: The quinoline and quinazolinone scaffolds have been a source of compounds with anticonvulsant properties. A series of 8-substituted quinoline derivatives with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activities in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure models. acs.org Similarly, various substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives have shown potent anticonvulsant effects, with some compounds exhibiting ED50 values in the range of 22.0 to 27.4 mg/kg in anti-MES and anti-PTZ tests.

Table 2: Other In Vitro Biological Activities of Selected Quinolone Analogs

| Compound/Analog Class | Biological Activity | Model | Activity (IC₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| Isoquinolone derivatives | Antiviral (Influenza A/B) | Cell-based assay | EC₅₀ = 9.9 - 18.5 µM | acs.org |

| Fluoroquinolones | Antiviral (SARS-CoV-2) | Vero cells | EC₅₀ = 126.4 µM (Enoxacin) | |

| Quinolone-4(1H)-one derivatives | Anti-inflammatory (NO inhibition) | LPS-induced BV-2 cells | IC₅₀ = 40.41 - 60.09 µM | |

| 8-Substituted quinoline derivatives | Anticonvulsant | MES/scMet tests | Potent activity reported | acs.org |

| Substituted quinoline-2(1H)-one derivatives | Anticonvulsant | MES/scPTZ tests | ED₅₀ = 22.0 - 27.4 mg/kg |

Structure-Activity Relationship (SAR) Analysis of Halogen Substituents and Ring Substituents in Quinolone Scaffolds

The biological activity of quinolone derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Halogenation, in particular, plays a critical role in modulating the physicochemical properties and pharmacological effects of these compounds.

Ring Substituents: The substitution pattern on the quinolone ring is crucial for its biological activity. For antibacterial quinolones, a carboxylic acid group at the C-3 position is generally considered essential for activity, as it is involved in binding to the DNA gyrase-DNA complex. mdpi.com The substituent at the N-1 position is also critical for potency, with small alkyl groups like cyclopropyl (B3062369) often being optimal. mdpi.com For antiparasitic activity, particularly against chloroquine-resistant malaria, specific side chain lengths attached to the 4-amino position are necessary.

In the context of this compound, the absence of a substituent at the N-1 position (in the parent structure) and the presence of a carbonyl group at C-4 define its core structure. Any further modifications at the N-1 position or other available sites would significantly impact its biological profile.

Target Identification and Validation in Biological Systems

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and for rational drug design. For the quinolone class of compounds, the primary and most well-validated targets are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov

Given the structural similarity of this compound to established quinolone antibiotics, it is highly probable that its antibacterial activity, if any, would be mediated through the inhibition of these topoisomerases. However, without direct experimental evidence, this remains a hypothesis. Target validation would require specific assays to demonstrate the compound's ability to inhibit the enzymatic activity of purified DNA gyrase and topoisomerase IV, and to show that this inhibition correlates with its antibacterial effect.

For other biological activities, the targets are likely to be different. For instance, the antiviral activity of some quinolone derivatives against HIV has been linked to the inhibition of the viral Tat protein. nih.gov The anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB. The anticonvulsant activity may involve interactions with ion channels or neurotransmitter receptors in the central nervous system. The identification and validation of these targets for this compound or its analogs would necessitate a range of biochemical and cellular assays.

Potential Applications and Future Research Directions

3-Bromo-8-chloroquinolin-4(1H)-one as a Key Synthetic Intermediate in Organic Synthesis

The presence of two different halogen atoms at the 3- and 8-positions, along with the reactive N-H and carbonyl groups, makes this compound a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, at specific positions.

For instance, the bromine at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 8-position. This chemoselectivity allows for a stepwise functionalization, leading to the creation of diverse molecular architectures. The resulting poly-substituted quinolones can serve as precursors for the synthesis of compounds with potential biological activities or unique photophysical properties.

Rational Design and Development of Novel Biologically Active Compounds Based on the Quinolinone Scaffold

The quinoline (B57606) and quinolone scaffolds are found in a multitude of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govfrontiersin.orgmdpi.com The halogen atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. Halogens are known to enhance binding affinity to biological targets and improve metabolic stability.

The rational design of new bioactive compounds can be guided by structure-activity relationship (SAR) studies of existing quinolone-based drugs. By systematically modifying the 3- and 8-positions of the this compound scaffold, researchers can explore the impact of different substituents on biological activity. For example, the introduction of various amine-containing side chains, a common feature in many antibacterial quinolones, could lead to the discovery of new potent antimicrobial agents. researchgate.net Furthermore, the development of hybrid molecules, where the quinolone core is linked to other pharmacophores, represents a promising strategy for creating dual-action drugs. nih.gov

Table 1: Examples of Biologically Active Quinolone Derivatives

| Compound Class | Biological Activity | Reference |

| Fluoroquinolones | Antibacterial | nih.gov |

| Quinolone-based kinase inhibitors | Anticancer | researchgate.net |

| Quinolone-hybrids | Anti-inflammatory | frontiersin.org |

| Quinolone derivatives | Antimalarial | nih.gov |

This table provides examples of the diverse biological activities associated with the broader class of quinolone derivatives.

Exploration of Materials Science Applications

While the primary focus of quinolinone research has been in medicinal chemistry, their unique photophysical properties also make them attractive candidates for applications in materials science. The extended π-system of the quinolinone core can give rise to fluorescence, and the introduction of different substituents can be used to tune the emission wavelength and quantum yield.

Halogenated organic compounds, in general, are of interest in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The bromine and chlorine atoms in this compound can influence the electronic energy levels and intermolecular interactions of the molecule, which are crucial parameters for its performance in such applications. Future research could focus on synthesizing polymers or small molecules derived from this scaffold and investigating their optical and electronic properties. While specific applications for this compound in materials science have not yet been reported, the broader class of N-heteroarenes is recognized for its utility in this field. acs.org

Future Methodological Advancements in Synthesis and Characterization of Halogenated Heterocycles

The synthesis of specifically substituted halogenated heterocycles like this compound can be challenging. Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic methods. This includes the exploration of novel catalytic systems for C-H activation and halogenation, as well as the use of flow chemistry and mechanochemistry to improve reaction yields and reduce waste. nih.gov

Advances in analytical techniques are also crucial for the characterization of these complex molecules. Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy are essential for unambiguously determining the structure and purity of newly synthesized compounds. Computational methods, including density functional theory (DFT), can be employed to predict the reactivity and spectroscopic properties of these molecules, aiding in both synthetic planning and structural elucidation.

Emerging Research Avenues in Quinolinone Chemistry

The field of quinolinone chemistry is continuously evolving, with several exciting new research avenues emerging. One area of growing interest is the development of quinolone-based probes for bioimaging and diagnostics. The inherent fluorescence of some quinolone derivatives can be harnessed to visualize biological processes in real-time.

Another emerging trend is the use of quinolones as organocatalysts. The nitrogen atom and the carbonyl group can act as Lewis basic and Lewis acidic sites, respectively, enabling them to catalyze a variety of organic transformations. The specific substitution pattern of this compound could be exploited to design novel and efficient organocatalysts.

Furthermore, the exploration of the coordination chemistry of quinolones with various metal ions could lead to the discovery of new metal-organic frameworks (MOFs) with interesting catalytic, sensing, or gas storage properties. The ability of quinolones to form stable complexes with metal ions is well-documented and presents a rich area for future investigation. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-8-chloroquinolin-4(1H)-one, and how can regioselectivity be controlled during halogenation?

- Methodological Answer : The synthesis of halogenated quinolinones often involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For regioselective bromination and chlorination, directing groups (e.g., carbonyl or hydroxyl moieties) on the quinolinone core can guide halogen placement. For example, bromination at the 3-position may occur via electrophilic substitution under acidic conditions, while chlorination at the 8-position could involve NAS using a copper catalyst . Purity assessment via HPLC (as referenced in commercial catalogs) ensures minimal byproducts .

Q. How can X-ray crystallography validate the structure of this compound, and which software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures due to their robustness in handling halogenated compounds. Key parameters include bond lengths (C-Br: ~1.9 Å, C-Cl: ~1.7 Å) and torsion angles to confirm the quinolinone backbone . For halogen-heavy structures, high-resolution data (≤1.0 Å) reduces thermal motion artifacts.

Q. What analytical techniques are optimal for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity analysis, as cited in reagent catalogs (>95.0% HLC) . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic NMR (¹H/¹³C) or LC-MS monitoring to detect decomposition products like dehalogenated derivatives .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The 4(1H)-one moiety exists in keto-enol tautomeric forms, which can be studied via ¹H NMR in deuterated solvents (e.g., DMSO-d₆) or IR spectroscopy (C=O stretch at ~1670 cm⁻¹). Computational methods (DFT at B3LYP/6-31G*) predict the dominant tautomer and its electronic properties, aiding in rational drug design. For example, the enol form may enhance hydrogen bonding with biological targets .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (e.g., MHY2251, a dihydroquinazolinone SIRT1 inhibitor ) can isolate the role of halogen placement. Enzyme inhibition assays (e.g., fluorescence-based SIRT1 assays) paired with molecular docking (AutoDock Vina) identify steric/electronic effects of bromine/chlorine substitution. Contradictions in IC₅₀ values may arise from solubility differences, addressed by logP measurements (shake-flask method) .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states for oxidative addition of Pd catalysts to the C-Br bond. Fukui indices identify electrophilic/nucleophilic sites, while NBO analysis quantifies charge distribution. Experimental validation involves kinetic studies (GC-MS monitoring) to compare predicted vs. observed reaction rates .

Q. What experimental approaches elucidate the mechanistic pathway of dehalogenation under reductive conditions?

- Methodological Answer : Isotopic labeling (e.g., ³⁶Cl tracer) and GC-MS/MS track chlorine/bromine loss during reactions with NaBH₄ or H₂/Pd-C. Kinetic isotope effects (KIEs) differentiate radical vs. ionic mechanisms. EPR spectroscopy detects radical intermediates, while cyclic voltammetry identifies reduction potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.